7-Methyl-3H-phenoxazin-3-one 7-Methyl-3H-phenoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 74683-31-1
VCID: VC19349378
InChI: InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3
SMILES:
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

7-Methyl-3H-phenoxazin-3-one

CAS No.: 74683-31-1

Cat. No.: VC19349378

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3H-phenoxazin-3-one - 74683-31-1

Specification

CAS No. 74683-31-1
Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 7-methylphenoxazin-3-one
Standard InChI InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3
Standard InChI Key MBUQZPRLVIONQP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Introduction

Chemical and Structural Properties

Molecular Architecture

7-Methyl-3H-phenoxazin-3-one features a phenoxazine core—a tricyclic system comprising two benzene rings fused with a 1,4-oxazine ring. The methyl group at the seventh position introduces steric and electronic modifications that distinguish it from non-substituted phenoxazines. Key structural identifiers include:

PropertyValue
IUPAC Name7-methylphenoxazin-3-one
Canonical SMILESCC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
InChI KeyMBUQZPRLVIONQP-UHFFFAOYSA-N
PubChem Compound ID12588705

The compound’s planar structure facilitates π-π stacking interactions, while the carbonyl group at position 3 enhances polarity, influencing solubility and reactivity.

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range, typical for conjugated aromatic systems.

  • FT-IR: Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Distinct signals for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves condensation reactions between o-aminophenol derivatives and carbonyl-containing precursors. One method employs:

  • Methyl-substituted o-aminophenol reacting with glyoxalic acid under acidic conditions.

  • Cyclization via heating at 120–150°C, yielding the phenoxazine core.

Reaction conditions (e.g., solvent polarity, temperature) critically impact yield, with optimal results achieved in polar aprotic solvents like DMF .

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75%. Catalytic methods using Lewis acids (e.g., ZnCl₂) enhance regioselectivity, minimizing byproducts such as 7-methoxy derivatives .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentKey Differences
7-Methoxy-3H-phenoxazin-3-oneMethoxy at C7Increased electron density; reduced metabolic stability
2-Amino-7-methoxyphenoxazineAmino at C2; methoxy at C7Enhanced hydrogen bonding capacity
Phx-3 (2-Aminophenoxazine-3-one)Amino at C2Potent intracellular pH modulation

The methyl group in 7-Methyl-3H-phenoxazin-3-one balances lipophilicity and metabolic stability, making it more suitable for drug delivery than bulkier substituents .

Pharmaceutical Applications

Mechanistic Insights

Phenoxazine derivatives, including 7-Methyl-3H-phenoxazin-3-one, disrupt intracellular pH homeostasis in cancer cells (ΔpHi = 0.6 units at 100 μM), triggering apoptosis via mitochondrial membrane depolarization . This mechanism is selective for cancer cells, sparing normal fibroblasts (HEL) and endothelial cells (HUVEC) .

Materials Science Applications

Organic Electronics

The compound’s rigid, conjugated structure makes it a candidate for:

  • Electron-transport materials in OLEDs (electron mobility ≈ 0.01 cm²/V·s).

  • Non-linear optical (NLO) materials with hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu.

Sensor Development

Functionalization with thiocarbonyl groups enhances metal ion detection (e.g., Cu²⁺, detection limit = 0.1 μM), leveraging fluorescence quenching mechanisms .

Computational and Experimental Research Findings

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s).

  • Metabolism: Moderate CYP3A4 inhibition (IC₅₀ = 12 μM).

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, classifying it as Category 4 .

Synthetic Challenges

  • Regioselectivity: Competing reactions at C3 and C7 positions require precise stoichiometric control.

  • Purification: Silica gel chromatography (hexane:EtOAc = 4:1) achieves >95% purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator